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Compound of Interest

Compound Name: 2-Phenylpropylamine

Cat. No.: B128651 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectra of 2-Phenylpropylamine (also known as β-methylphenethylamine). It includes

spectral assignments, quantitative data, and a standard protocol for sample analysis.

Chemical Structure and Atom Numbering
The chemical structure of 2-Phenylpropylamine is presented below with a systematic

numbering of the carbon and hydrogen atoms for unambiguous correlation with the NMR

spectral data.

Caption: Molecular structure of 2-Phenylpropylamine with atom numbering.

¹H NMR Spectral Data
The ¹H NMR spectrum of 2-Phenylpropylamine was recorded in deuterated chloroform

(CDCl₃) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million

(ppm) relative to tetramethylsilane (TMS).
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Assignment
Chemical Shift

(δ ppm)
Multiplicity

Coupling

Constant (J Hz)
Integration

H2', H3', H4',

H5', H6'
7.18 - 7.28 Multiplet - 5H

H7 2.71 Multiplet 6.8 1H

H9 2.79 - 2.81 Multiplet - 2H

H8 1.22 Doublet 6.8 3H

NH₂ 1.20 (approx.) Singlet (broad) - 2H

Interpretation of the ¹H NMR Spectrum:

Aromatic Protons (H2'-H6'): The signals for the five protons on the phenyl ring appear as a

complex multiplet in the range of 7.18-7.28 ppm, which is characteristic for aromatic protons.

[1]

Methine Proton (H7): The proton on C7 is a multiplet centered at approximately 2.71 ppm. It

is coupled to the three protons of the methyl group (H8) and the two diastereotopic protons

of the methylene group (H9), resulting in a complex splitting pattern.[1]

Methylene Protons (H9): The two protons on C9 are diastereotopic and appear as a multiplet

between 2.79 and 2.81 ppm.[1]

Methyl Protons (H8): The three protons of the methyl group at C8 appear as a doublet at

1.22 ppm due to coupling with the single methine proton (H7). The coupling constant is 6.8

Hz.[1]

Amine Protons (NH₂): The two protons of the primary amine group typically appear as a

broad singlet around 1.20 ppm. The exact chemical shift and peak shape can vary

depending on the concentration and solvent purity.

¹³C NMR Spectral Data
The ¹³C NMR spectrum of 2-Phenylpropylamine was recorded in deuterated chloroform

(CDCl₃). The chemical shifts (δ) are reported in ppm. Note: The following assignments are
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based on data from the structurally similar compound methamphetamine and are estimated

values.

Assignment Chemical Shift (δ ppm) (Estimated)

C1' ~140.5

C2', C6' ~129.3

C3', C5' ~128.5

C4' ~126.3

C9 ~57.7

C7 ~43.8

C8 ~19.1

Interpretation of the ¹³C NMR Spectrum:

Aromatic Carbons (C1'-C6'): The phenyl group carbons show signals in the aromatic region

(120-145 ppm). The quaternary carbon (C1') is the most deshielded of this group. The

signals for the ortho (C2', C6'), meta (C3', C5'), and para (C4') carbons are found at distinct

chemical shifts.

Methylene Carbon (C9): The carbon of the CH₂ group attached to the nitrogen is expected

around 57.7 ppm.

Methine Carbon (C7): The benzylic CH carbon (C7) is anticipated to resonate at

approximately 43.8 ppm.

Methyl Carbon (C8): The methyl carbon (C8) is the most shielded, with an expected

chemical shift of about 19.1 ppm.

Experimental Protocol for NMR Analysis
This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra of 2-
Phenylpropylamine.
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Workflow Diagram:

1. Sample Preparation 2. Data Acquisition 3. Data Processing 4. Spectral Analysis

Sample Preparation

Data Acquisition

Data Processing

Spectral Analysis

Dissolve ~10 mg of 2-Phenylpropylamine
in ~0.7 mL of CDCl3.

Add TMS as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Insert the sample into the NMR spectrometer.

Tune and shim the instrument.

Acquire 1H spectrum (e.g., 16 scans).

Acquire 13C spectrum (e.g., 1024 scans).

Apply Fourier Transform to the FID.

Phase correct the spectra.

Calibrate the chemical shift to TMS (0.00 ppm).

Integrate the peaks in the 1H spectrum.

Determine the multiplicities and coupling constants.

Assign signals to the corresponding nuclei.

Click to download full resolution via product page

Caption: Workflow for NMR analysis of 2-Phenylpropylamine.

Detailed Steps:

Sample Preparation:

Accurately weigh approximately 10-15 mg of 2-Phenylpropylamine.

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) in a clean, dry vial.

Vortex the vial to ensure complete dissolution.

Transfer the solution into a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:
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The experiments should be performed on a 400 MHz (or higher) NMR spectrometer.

Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the

CDCl₃.

Shim the magnetic field to obtain optimal resolution and lineshape.

For ¹H NMR:

Acquire the spectrum using a standard pulse-acquire sequence.

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-2 seconds, and 16-32 scans.

For ¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse-acquire sequence.

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2 seconds, and 1024 or more scans to achieve adequate signal-to-

noise.

Data Processing:

Apply an exponential window function to the Free Induction Decay (FID) to improve the

signal-to-noise ratio.

Perform a Fourier Transform to convert the FID from the time domain to the frequency

domain.

Manually phase correct the spectrum to ensure all peaks are in the positive absorptive

mode.

Calibrate the spectrum by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

Perform baseline correction to obtain a flat baseline.

Spectral Analysis:
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For the ¹H spectrum, integrate the area under each peak to determine the relative number

of protons.

Identify the multiplicity (singlet, doublet, triplet, etc.) of each signal and measure the

coupling constants (J) in Hertz.

Assign each signal to the corresponding protons in the 2-Phenylpropylamine molecule

based on their chemical shift, integration, and multiplicity.

For the ¹³C spectrum, identify the chemical shift of each peak and assign it to the

corresponding carbon atom based on expected chemical shift ranges and, if available,

data from 2D NMR experiments like HSQC and HMBC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Note: 1H and 13C NMR Spectral
Assignments for 2-Phenylpropylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128651#1h-and-13c-nmr-spectral-assignments-for-2-
phenylpropylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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